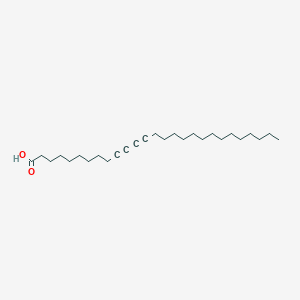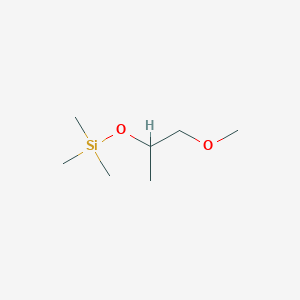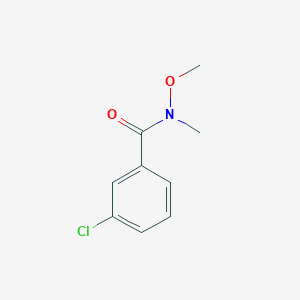
5,5'-Dibromo-4,4'-didodecil-2,2'-bitiofeno
Descripción general
Descripción
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is a bithiophene derivative with unbranched dodecyl alkyl (C12) side chains. This compound is known for its use in the synthesis of semiconductive polymers, particularly for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices . The presence of dodecyl alkyl chains enhances the solubility of the targeted semiconducting polymers and promotes better intermolecular packing and π–π stacking .
Aplicaciones Científicas De Investigación
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of semiconducting polymers.
Biology and Medicine:
Industry: Used in the production of OPV and OFET devices due to its excellent electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene typically involves the bromination of 4,4’-didodecyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki or Stille coupling.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bithiophenes and polymeric materials used in electronic applications .
Mecanismo De Acción
The mechanism of action of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene involves its ability to form π–π stacking interactions and enhance charge mobility in semiconducting polymers. The dodecyl side chains improve solubility and film morphology, leading to better performance in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Lacks the dodecyl side chains, resulting in lower solubility and different electronic properties.
2,5-Dibromothieno[3,2-b]thiophene: Another bithiophene derivative with different substitution patterns.
Uniqueness
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is unique due to its long dodecyl side chains, which enhance solubility and improve the performance of semiconducting polymers in electronic applications .
Propiedades
IUPAC Name |
2-bromo-5-(5-bromo-4-dodecylthiophen-2-yl)-3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(35-31(27)33)30-26-28(32(34)36-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYYLNTMSXYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620052 | |
| Record name | 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753470-95-0 | |
| Record name | 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 753470-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)










